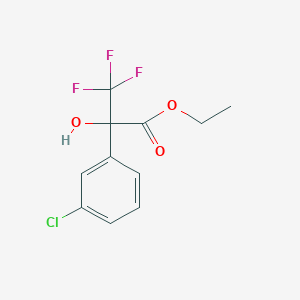![molecular formula C28H38N4O6S2 B12453602 N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B12453602.png)
N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes two piperidine rings attached to a hexanediamide backbone through sulfonylphenyl groups.
Vorbereitungsmethoden
The synthesis of N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide typically involves multiple steps. The starting materials, such as 4-(piperidin-1-ylsulfonyl)aniline, are prepared through known methods and then converted to the corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride in DMF at room temperature . The final compound is obtained through further reactions involving these intermediates. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .
Analyse Chemischer Reaktionen
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, chloroacetyl chloride, and various catalysts such as Pt/C . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination in a micro fixed-bed reactor can yield high-purity products with improved reaction rates .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development.
Wirkmechanismus
The mechanism of action of N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity . For instance, sulfonamide derivatives can inhibit dihydrofolate reductase, leading to antimicrobial and anticancer activities . The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide can be compared with other piperidine-based compounds such as N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) and N,N’-bis[4-(1-pyrrolidinylsulfonyl)phenyl]hexanediamide . These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of piperidine and sulfonylphenyl groups in N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C28H38N4O6S2 |
|---|---|
Molekulargewicht |
590.8 g/mol |
IUPAC-Name |
N,N'-bis(4-piperidin-1-ylsulfonylphenyl)hexanediamide |
InChI |
InChI=1S/C28H38N4O6S2/c33-27(29-23-11-15-25(16-12-23)39(35,36)31-19-5-1-6-20-31)9-3-4-10-28(34)30-24-13-17-26(18-14-24)40(37,38)32-21-7-2-8-22-32/h11-18H,1-10,19-22H2,(H,29,33)(H,30,34) |
InChI-Schlüssel |
PCECBRUAQSVFIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12453530.png)
![N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide](/img/structure/B12453534.png)

![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)
![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)

![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
![4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12453580.png)
![N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B12453586.png)
![2-(4-Methoxy-phenyl)-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12453592.png)
![N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453598.png)
